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RNA Polymerase III Inhibitor - 577784-91-9

RNA Polymerase III Inhibitor

Catalog Number: EVT-276465
CAS Number: 577784-91-9
Molecular Formula: C19H15Cl2N3O2S2
Molecular Weight: 452.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ML-60218 is a cell-permeable broad-spectrum inhibitor of RNA Polymerase III, which compromises the structural integrity of viroplasms and rotavirus double-layered particles.
Synthesis Analysis

Methods of Synthesis
The synthesis of RNA polymerase III inhibitors often involves organic chemistry techniques to create small molecules that can effectively bind to the active site of the enzyme. For instance, UK-118005 was identified through a combination of cell-based screening and structure-activity relationship studies. The synthesis process typically includes:

  1. Initial Screening: Using yeast models to identify compounds that inhibit RNA polymerase III activity.
  2. Chemical Modifications: Synthesizing analogs of lead compounds (like UK-118005) to enhance potency and selectivity.
  3. Biochemical Assays: Conducting in vitro assays to evaluate the effectiveness of synthesized compounds against RNA polymerase III.

For example, ML-60218 was developed as a more potent analog through systematic modifications based on the structure of UK-118005 .

Molecular Structure Analysis

Molecular Structure
RNA polymerase III inhibitors generally possess a complex molecular structure that allows them to interact specifically with the enzyme's active site. The molecular formula and structural characteristics vary among different inhibitors:

  • UK-118005: Contains a core structure that is crucial for binding to the RNA polymerase III enzyme, with specific functional groups that enhance its inhibitory activity.
  • ML-60218: Features modifications that improve its binding affinity compared to UK-118005.

The structural analysis often involves techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate how these compounds interact with the enzyme at a molecular level .

Chemical Reactions Analysis

Chemical Reactions Involving RNA Polymerase III Inhibitors
The primary chemical reaction involving these inhibitors is their binding to RNA polymerase III, which prevents the transcription of target genes. This interaction typically involves:

  1. Competitive Inhibition: The inhibitor competes with nucleotides or other substrates for binding sites on RNA polymerase III.
  2. Allosteric Modulation: Some inhibitors may bind to sites other than the active site, inducing conformational changes that reduce enzyme activity.

These reactions can be quantitatively analyzed using kinetic studies to determine parameters such as inhibition constants and reaction rates .

Mechanism of Action

Mechanism of Action
RNA polymerase III inhibitors function primarily by disrupting the transcription process. For instance:

  • UK-118005: Binds to the largest subunit of RNA polymerase III, leading to a reduction in tRNA synthesis. Resistance mutations in this subunit confirm its role as a target for inhibition.
  • ML-60218: Exhibits broader spectrum activity against various RNA polymerase III systems, indicating its potential utility in treating infections caused by fungi and possibly cancer cells.

The mechanism also involves the modulation of downstream signaling pathways, such as those regulated by tumor necrosis factor alpha, enhancing the therapeutic effects in cancer treatment .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
The physical properties of RNA polymerase III inhibitors include:

  • Solubility: Varies among compounds; important for bioavailability.
  • Stability: Stability under physiological conditions is crucial for effective therapeutic use.
  • Molecular Weight: Typically ranges from 300 to 600 Daltons for effective cellular penetration.

Chemical properties often include their reactivity with nucleophiles or electrophiles, which can affect their efficacy as inhibitors .

Applications

Scientific Applications
RNA polymerase III inhibitors have significant applications in various fields:

  1. Cancer Therapy: Targeting RNA polymerase III can enhance the sensitivity of cancer cells to treatments like tumor necrosis factor alpha, thereby improving therapeutic outcomes.
  2. Antifungal Agents: Compounds like UK-118005 have shown broad-spectrum antifungal activity, making them candidates for treating fungal infections.
  3. Research Tools: These inhibitors are valuable in studying gene expression regulation and cellular responses under different conditions.

Recent studies also suggest potential roles in extending lifespan by modulating metabolic pathways linked to nutrient sensing .

Molecular Biology of RNA Polymerase III

Structural Architecture of RNA Polymerase III in Eukaryotes1.1.1 Subunit Composition and Conserved Core ModulesRNA Polymerase III (Pol III) is a 17-subunit complex conserved across eukaryotes, organized into distinct structural and functional modules. The catalytic core consists of 10 subunits (RPC1, RPC2, RPAC1, RPAC2, RPABC1-5) homologous to those in RNA Pol II. Peripheral subcomplexes include:

  • TFIIF-like heterodimer (RPC4-RPC5): Essential for transcription initiation and termination.
  • TFIIE-like heterotrimer (RPC3-RPC6-RPC7): Facilitates promoter opening and DNA unwinding.
  • Stalk domain (RPC8-RPC9): Mediates transcription factor interactions.
  • TFIIS-like subunit (RPC10): Triggers RNA cleavage during termination [1] [9] [10].

Table 1: Core and Peripheral Subunits of Human RNA Pol III

SubcomplexHuman SubunitYeast OrthologFunction
Catalytic CoreRPC1C160DNA binding, catalytic activity
RPC2C128Nucleotide incorporation
TFIIF-like HeterodimerRPC4C53Initiation/termination
RPC5C37Scaffolding, stability
TFIIE-like HeterotrimerRPC3C82DNA bubble sensing
RPC6C34Iron-sulfur cluster domain
RPC7α/βC31Tumor transformation link
StalkRPC8C25TFIIIB recruitment
RPC9C17

Role of the RPC5 C-Terminal Extension in Assembly and Stability

Human RPC5 harbors a unique ~450-residue C-terminal extension (RPC5EXT) absent in yeast. This domain comprises:

  • Two tandem winged-helix domains (tWHD1 and tWHD2): Connected by a flexible linker. tWHD1 is conserved in metazoans, while tWHD2 is absent in invertebrates.
  • Structural stabilization: SAXS and crystallography data reveal tWHD1 forms a compact globular domain, while tWHD2 adopts monomeric or domain-swapped dimeric conformations. Deletion of RPC5EXT disrupts Pol III assembly, confirming its role as a structural scaffold [2] [3].
  • Functional divergence: Unlike yeast Pol III, RPC5EXT may interact with transcription factors (e.g., SNAPc) during U6 snRNA transcription initiation, suggesting evolutionary specialization in higher eukaryotes [4] [10].

Comparative Structural Analysis: Yeast vs. Human RNA Pol III

Key structural differences between yeast and human Pol III impact inhibitor design:

  • Domain deletions: Human RPC1 lacks unstructured loops in the jaw and foot domains, resulting in a more compact DNA-binding cleft. Human RPC4 lacks a helical segment (residues 269–285) that contacts RPC2 in yeast, suggesting weaker heterodimer-core affinity [2] [3].
  • Metazoan-specific features:
  • Iron-sulfur cluster in RPC6: Stabilizes the heterotrimer-core interface and is absent in yeast [10].
  • RPC7 isoforms: Human RPC7α (enriched in tumors) binds the polymerase clamp, potentially interfering with MAF1-mediated repression [10].
  • Functional conservation: Despite structural variations, nucleic acid-binding residues in the active site are identical, explaining cross-species inhibitor efficacy (e.g., ML-60218 inhibits both yeast and human Pol III) [1] [9].

Mechanisms of Transcription Inhibition

Synthetic Small-Molecule Inhibitors (e.g., ML-60218)Synthetic compounds target Pol III through allosteric inhibition:

  • UK-118005: Identified via S. cerevisiae screening, inhibits tRNA synthesis by binding RPC1 (Rpo31p). Resistance-conferring mutations (e.g., Rpo31p-G1101S) map to the trigger loop, disrupting inhibitor binding without affecting catalytic activity [1].
  • ML-60218: An optimized analog of UK-118005 with 10-fold higher potency. Inhibits Pol III in Candida albicans and human cells by blocking transcription bubble formation. Biochemical assays confirm it disrupts TFIIIB-Pol III interactions at nanomolar concentrations [1] [10].

Natural Inhibitors and Their Target Domains

Natural toxins exploit conserved Pol III regions:

  • α-Amanitin: Binds the RPC1 funnel, stalling elongation. Despite Pol III’s traditional resistance, human Pol III shows intermediate sensitivity (IC₅₀ = 20 μg/ml) due to RPC1-f region homology with Pol II [6] [9].
  • Tagetitoxin: Targets the active site, inhibiting nucleotide incorporation. Its binding site overlaps with the catalytic Mg²⁺ ion in the RPC1 d-region [9].

Properties

CAS Number

577784-91-9

Product Name

RNA Polymerase III Inhibitor

IUPAC Name

2-chloro-N-[5-(5-chloro-3-methyl-1-benzothiophen-2-yl)-2-methylpyrazol-3-yl]benzenesulfonamide

Molecular Formula

C19H15Cl2N3O2S2

Molecular Weight

452.4 g/mol

InChI

InChI=1S/C19H15Cl2N3O2S2/c1-11-13-9-12(20)7-8-16(13)27-19(11)15-10-18(24(2)22-15)23-28(25,26)17-6-4-3-5-14(17)21/h3-10,23H,1-2H3

InChI Key

BVBDTTLISMIOJY-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)C3=NN(C(=C3)NS(=O)(=O)C4=CC=CC=C4Cl)C

Solubility

Soluble in DMSO

Synonyms

ML-60218; ML60218; ML 60218; RNA polymerase III inhibitor; N-[1-(3-(5-Chloro-3-methylbenzo[b]thiophen-2-yl-1-methyl-1H-pyrazol-5-yl)]-2-chlorobenzenesulfonamide

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)C3=NN(C(=C3)NS(=O)(=O)C4=CC=CC=C4Cl)C

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